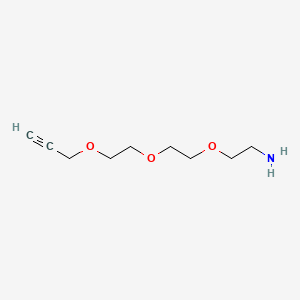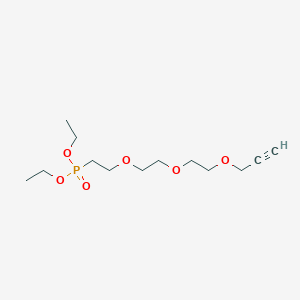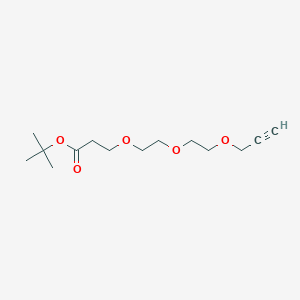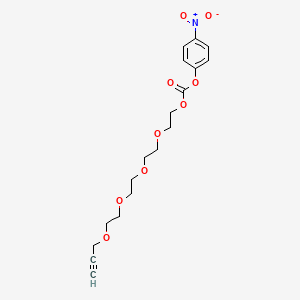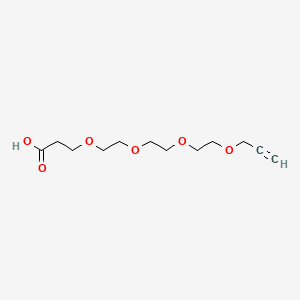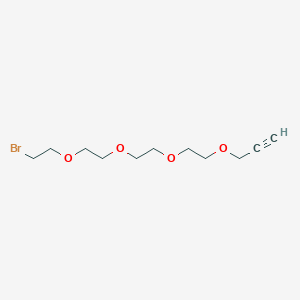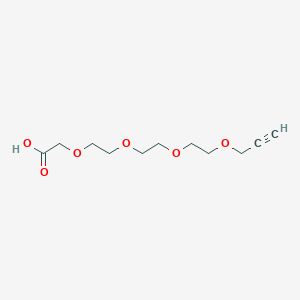![molecular formula C10H15F2N2O13P3S B610303 ({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)
({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid
概要
説明
この化合物は、分子量が 622.14 で、化学式は C10H11F2N2Na4O13P3S です。 。主に、様々な生理学的プロセスにおいて重要な役割を果たす P2Y2 受容体を研究するための科学研究に使用されます。
作用機序
PSB1114 は、P2Y2 受容体に選択的に結合し、活性化することによってその効果を発揮します。この受容体は、様々なシグナル伝達経路に関与する G タンパク質共役受容体です。PSB1114 によって活性化されると、P2Y2 受容体は一連の細胞内イベントを引き起こし、様々な細胞機能の調節につながります。 このプロセスに関与する分子標的と経路には、ホスホリパーゼ C の活性化、細胞内カルシウムの放出、プロテインキナーゼ C の活性化が含まれます。 .
生化学分析
Biochemical Properties
PSB1114 plays a crucial role in biochemical reactions, particularly as a P2Y2 agonist . It interacts with various enzymes and proteins, including G protein-coupled receptors (GPCRs), and has a significant impact on their function . The nature of these interactions is complex and involves both activation and inhibition of receptor activity .
Cellular Effects
PSB1114 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, PSB1114 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It behaves like a partial agonist, exhibiting an activation potency to unliganded receptor and prohibiting further receptor activation by endogenous ligand .
準備方法
PSB1114 は、ウリジン誘導体を含む一連の化学反応によって合成されます。合成経路は、通常、ウリジンを修飾してチオウリジン部分とジフルオロメチレントリリン酸基を導入することを含みます。反応条件は、多くの場合、目的の生成物を高純度で得るために、特定の試薬と触媒を使用する必要があります。
化学反応解析
PSB1114 は、酸化、還元、置換などの様々な化学反応を受けます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、PSB1114 の酸化は、スルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールまたは他の還元された形態を生成する可能性があります。 .
科学研究への応用
PSB1114 は、化学、生物学、医学、産業の分野で、幅広い科学研究への応用を持っています。化学では、P2Y2 受容体とその他の分子との相互作用を研究するためのツールとして使用されます。 生物学では、PSB1114 は、神経筋接合部の形成や筋肉の再神経支配など、様々な細胞プロセスにおける P2Y2 受容体の役割を調査するために使用されます。 。 医学では、PSB1114 は、炎症や組織再生など、いくつかの生理学的プロセスに関与する P2Y2 受容体を調節する能力により、潜在的な治療応用があります。 。 産業では、PSB1114 は、P2Y2 受容体を標的とした新しい薬剤や治療剤の開発に使用されます。 .
化学反応の分析
PSB1114 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PSB1114 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
科学的研究の応用
PSB1114 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the P2Y2 receptor and its interactions with other molecules. In biology, PSB1114 is used to investigate the role of the P2Y2 receptor in various cellular processes, such as neuromuscular junction formation and muscle reinnervation . In medicine, PSB1114 has potential therapeutic applications due to its ability to modulate the P2Y2 receptor, which is involved in several physiological processes, including inflammation and tissue regeneration . In industry, PSB1114 is used in the development of new drugs and therapeutic agents targeting the P2Y2 receptor .
類似化合物との比較
PSB1114 は、他の類似化合物と比較して、P2Y2 受容体に対する高い選択性と効力を持ちます。いくつかの類似化合物には、ウリジントリリン酸 (UTP)、ウリジンジリン酸 (UDP)、および他のウリジン誘導体が含まれます。 PSB1114 は、P2Y2 受容体に対する選択性と効力が優れており、様々な研究用途でこの受容体を研究するための貴重なツールとなっています。
特性
IUPAC Name |
[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGBPSGNGNHNQM-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N2O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



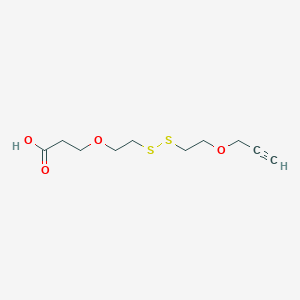
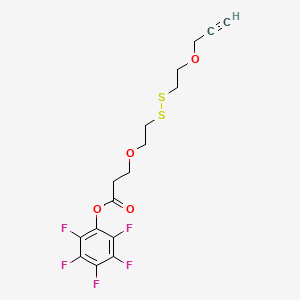
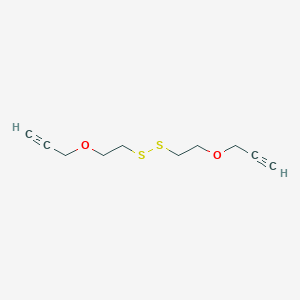
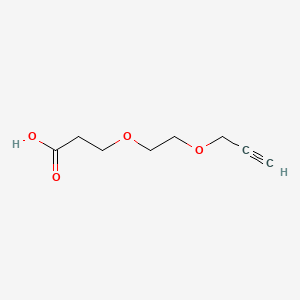
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
